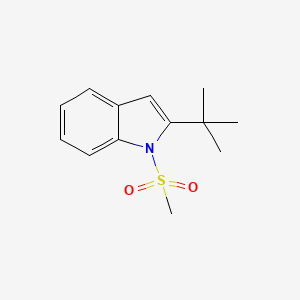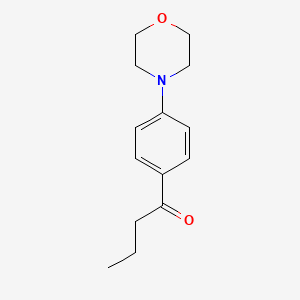
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine is a chemical compound with the molecular formula C9H24Cl2N2O It is known for its unique structure, which includes two silicon atoms and six methyl groups attached to a 1,3-disiletane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine typically involves the reaction of trimethylsilyl chloride with a suitable diamine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: This compound has a similar diamine structure but lacks the silicon atoms and methyl groups.
Trimethylsilyl chloride: Used as a reagent in the synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine, it shares some structural similarities.
Uniqueness
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-disiletane-1,3-diamine is unique due to its silicon-containing structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
192461-52-2 |
|---|---|
Molekularformel |
C8H22N2Si2 |
Molekulargewicht |
202.44 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N,1,3-hexamethyl-1,3-disiletane-1,3-diamine |
InChI |
InChI=1S/C8H22N2Si2/c1-9(2)11(5)7-12(6,8-11)10(3)4/h7-8H2,1-6H3 |
InChI-Schlüssel |
IBOVEAKZLYGPNP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si]1(C[Si](C1)(C)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


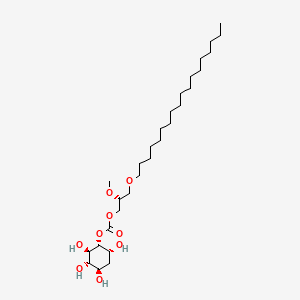
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
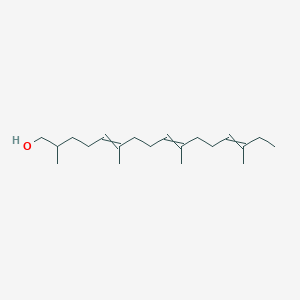
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)
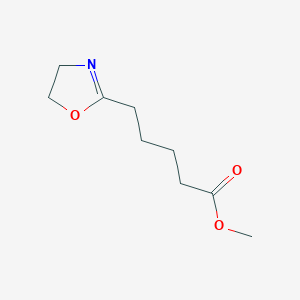
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)

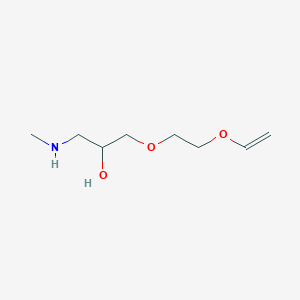
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)

